2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Overview
Description
2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that belongs to the oxazine family It is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one typically involves the reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids under the catalysis of trifluoroacetic acid (TFA). This method is efficient and compatible with a wide range of functional groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetate: This compound shares a similar core structure but differs in its functional groups.
Ethyl 8-(2,4-dioxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)octanoate: Another related compound with variations in the side chains and substituents.
Uniqueness
2-Ethyl-7-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
2-ethyl-7-fluoro-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H10FNO2/c1-2-8-10(13)12-7-4-3-6(11)5-9(7)14-8/h3-5,8H,2H2,1H3,(H,12,13) |
InChI Key |
IKJWOWUNDSHBIT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC2=C(O1)C=C(C=C2)F |
Origin of Product |
United States |
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